molecular formula C9H18N2O3 B068418 tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate CAS No. 190141-99-2

tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B068418
CAS No.: 190141-99-2
M. Wt: 202.25 g/mol
InChI Key: MOZOQDNRVPHFOO-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a high-value, Boc-protected pyrrolidine derivative that serves as a critical chiral building block in medicinal chemistry and drug discovery. This multifunctional scaffold features both a primary amine and a hydroxyl group on a conformationally restricted pyrrolidine ring, making it an exceptionally versatile intermediate for the synthesis of complex molecules. Its primary research application lies in the development of pharmacologically active compounds, particularly as a key precursor for kinase inhibitors, such as MAPK/ERK kinase (MEK) inhibitors, which are pivotal in oncology research targeting aberrant cell signaling pathways. The tert-butoxycarbonyl (Boc) group provides excellent orthogonality, allowing for selective deprotection under mild acidic conditions to generate the free amine for further derivatization, while the hydroxyl group offers an additional handle for functionalization or for influencing the compound's physicochemical properties. Researchers utilize this compound to introduce a stereochemically defined, polar fragment that can enhance solubility and binding affinity in target proteins. Its rigid structure is instrumental in exploring structure-activity relationships (SAR) and in constructing proline-mimetics and other constrained heterocyclic systems. This reagent is strictly for research applications in laboratory settings.

Properties

IUPAC Name

tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOQDNRVPHFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330681-18-0
Record name (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine
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Biological Activity

tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (TBHPC) is a chemical compound notable for its structural features, including a pyrrolidine ring and functional groups such as amino and hydroxyl. This compound has garnered interest in various fields, particularly in medicinal chemistry and neuropharmacology, due to its potential biological activities and applications in drug synthesis.

  • Molecular Formula : C₉H₁₉N₂O₃
  • Molecular Weight : Approximately 202.26 g/mol
  • Structure : Contains a tert-butyl group, which enhances lipophilicity and solubility in organic solvents.

The presence of the hydroxyl and amino groups allows TBHPC to engage in various interactions with biological targets, making it a valuable candidate for further research.

The biological activity of TBHPC is primarily attributed to its ability to interact with neurotransmitter systems. Research indicates that it may influence pathways related to mood regulation and cognitive function by modulating receptor activities associated with neurotransmission. This interaction profile suggests potential therapeutic applications, particularly in treating conditions like depression and anxiety disorders .

Neuropharmacological Effects

Studies have shown that TBHPC exhibits significant neuropharmacological activity. Its structure allows it to act on several biological targets, including:

  • Acetylcholinesterase Inhibition : TBHPC has been noted for its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Properties : In vitro studies suggest that TBHPC can protect astrocytes from amyloid-beta-induced toxicity, a key factor in neurodegenerative diseases. It demonstrated a reduction in pro-inflammatory cytokines such as TNF-α when co-treated with amyloid-beta .

Antioxidant Activity

TBHPC has shown potential antioxidant properties. In studies measuring lipid peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) assay, TBHPC demonstrated significant inhibition of lipid peroxidation processes, indicating its role as an antioxidant agent .

Case Studies

  • In Vitro Studies on Neuroprotection :
    • Objective : To assess the protective effects of TBHPC against amyloid-beta toxicity in astrocytes.
    • Findings : TBHPC treatment led to improved cell viability (62.98 ± 4.92%) compared to control groups treated solely with amyloid-beta (43.78 ± 7.17%), suggesting neuroprotective capabilities against oxidative stress induced by amyloid-beta .
  • Acetylcholinesterase Inhibition Assay :
    • Objective : To evaluate the efficacy of TBHPC as an acetylcholinesterase inhibitor.
    • Results : The compound exhibited an IC50 value of 15.4 nM, indicating potent inhibitory activity comparable to established drugs used in Alzheimer's treatment.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
TBHPC Pyrrolidine with hydroxyl and amino groupsNeuroprotective, acetylcholinesterase inhibitor
trans-3-Amino-1-Boc-4-methoxypyrrolidine Similar pyrrolidine structureDifferent reactivity due to methoxy group
(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate Stereoisomer of TBHPCPotentially similar biological activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications: Hydroxyl vs. Methoxy

Compound: (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS 1400562-12-0) Similarity Score: 0.96

Property Target Compound (Hydroxyl) Methoxy Analog
Hydrogen Bonding Strong (OH group) Weak (OCH3 group)
Lipophilicity (LogP) Lower Higher
Solubility Higher in polar solvents Lower

However, this may limit solubility in aqueous systems, impacting formulation strategies .

Ring Size: Pyrrolidine vs. Piperidine

Compound: trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4) Similarity Score: 0.91

Property Pyrrolidine (5-membered) Piperidine (6-membered)
Ring Strain Higher Lower
Conformational Flexibility Reduced Increased
Biological Target Fit Prefers compact binding sites Suits larger pockets

The piperidine analog’s larger ring size may enhance binding to proteins with extended active sites, such as G-protein-coupled receptors (GPCRs), while pyrrolidine derivatives are favored in rigid enzyme pockets .

Stereochemical Variations

Compound: (3S,4S)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190792-74-6) Similarity Score: Not quantified (enantiomer of target)

Property (3R,4R) Isomer (3S,4S) Isomer
Synthesis Cost $171–$1730/g Likely similar
Pharmacological Activity Potent kinase inhibition Possible reduced efficacy

Stereochemistry significantly impacts biological activity. For example, the (3R,4R) isomer may exhibit stronger binding to kinase ATP pockets due to optimal spatial alignment, whereas the (3S,4S) form could show diminished interactions .

Key Research Findings

  • Synthetic Utility : The hydroxyl group in the target compound allows for further derivatization (e.g., sulfonation, glycosylation), making it versatile in drug discovery .
  • Spectroscopic Characterization : NMR data (1H and 13C) for analogs with hydroxyl/methoxy groups show distinct shifts, enabling precise structural identification (e.g., δ 4.2 ppm for OH vs. δ 3.3 ppm for OCH3 in 1H-NMR) .
  • Thermodynamic Stability: Pyrrolidine derivatives generally exhibit higher ring strain but greater metabolic stability compared to piperidines, as noted in preclinical studies .

Preparation Methods

Reaction with Aqueous Ammonia Under Reflux

The most efficient method for synthesizing tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate involves the ammonolysis of 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester. In a representative procedure, 20 g (0.11 mol) of the bicyclic precursor was refluxed in 200 mL of aqueous ammonia for 15 hours. The reaction mixture was concentrated in vacuo to yield 21 g (96%) of the target compound as a pale yellow oil. Nuclear magnetic resonance (NMR) analysis confirmed the structure: 1H^1H NMR (400 MHz, CDCl3_3) δ 3.98–3.97 (m, 1H), 3.75–3.61 (m, 2H), 3.36–3.22 (m, 2H), 3.08–3.17 (m, 1H), 1.45 (s, 9H).

This method’s high yield is attributed to the strain release of the bicyclic system, which facilitates nucleophilic attack by ammonia. However, prolonged heating at 60°C may lead to partial decomposition, necessitating precise temperature control.

Two-Step Protection and Deprotection Strategy

An alternative approach involves sequential Boc protection and deprotection. For example, 2.93 g (15.80 mmol) of 3-amino-4-hydroxypyrrolidine was treated with 25 mL of ammonia water at 60°C for 15 hours, followed by Boc protection using di-tert-butyl dicarbonate (14.21 g, 65.10 mmol) in dichloromethane. Column chromatography (95:5 dichloromethane/methanol) afforded the product in 62% yield over two steps. The 1H^1H NMR spectrum showed characteristic tert-butyl signals at δ 1.44 (18H, s), confirming successful protection.

While this method avoids harsh conditions, the moderate yield highlights challenges in balancing protection efficiency with side reactions.

Azide Reduction and Hydrogenation

Staudinger Reaction with Sodium Azide

In a stereoselective synthesis, 12.1 g (65.3 mmol) of 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester was reacted with sodium azide (21.4 g, 329 mmol) and ammonium chloride (15 g) in methanol/water (8:1) at 60°C overnight. After extraction with ether and washing with NaHCO3_3, the crude azide intermediate was hydrogenated using 10% palladium on carbon in methanol. Flash chromatography (5–20% methanol in ethyl acetate with 3% triethylamine) yielded 4.3 g of the product as a yellowish solid.

This method provides control over stereochemistry but requires toxic azide intermediates and stringent safety protocols.

Catalytic Hydrogenation of Benzyl-Protected Intermediates

A palladium-catalyzed hydrogenation route was employed for [trans-(±)]-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylic acid tert-butyl ester. Hydrogenation in ethanol over 10% Pd/C for 3.5 hours, followed by crystallization from ethyl acetate/cyclohexane, yielded 0.643 g of product. The 1H^1H NMR spectrum indicated successful deprotection, with tert-butyl signals at δ 1.45 (s, 9H) and pyrrolidine protons between δ 3.1–3.98.

Direct Functionalization of Pyrrolidine Derivatives

Acylation with Activated Esters

This compound was acylated using 3-cyanobenzoic acid (1.58 g, 0.01 mol) in the presence of HOBt, EDCI, and DIEA in dichloromethane. After stirring overnight, silica gel chromatography (PE:EtOAc gradient) afforded tert-butyl 3-(3-cyanobenzamido)-4-hydroxypyrrolidine-1-carboxylate in 62% yield. This method demonstrates the compound’s utility in subsequent derivatization.

Acid-Catalyzed Deprotection

Hydrochloric acid (1.25 M in ethanol) was used to deprotect this compound at room temperature for 24 hours. Evaporation yielded the hydrochloride salt, confirming the Boc group’s lability under acidic conditions.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Ammonolysis under reflux96%Aqueous NH3_3, 60°C, 15 hHigh yield, simple workupPotential decomposition at high temps
Staudinger-hydrogenation66%NaN3_3, Pd/C, MeOH/H2_2OStereochemical controlToxic intermediates, multi-step
Two-step Boc protection62%(Boc)2_2O, DCM, 4 hMild conditionsModerate yield, chromatography required

Structural Characterization and Validation

NMR Spectroscopy

All synthetic batches were validated via 1H^1H NMR, with consistent tert-butyl signals at δ 1.44–1.45 and pyrrolidine protons between δ 3.1–4.2. The absence of extraneous peaks confirmed high purity.

Chromatographic Purity

Reverse-phase HPLC (Xbridge C18, 10 μm) with NH4_4HCO3_3/MeCN gradients showed >98% purity for hydrogenation-derived products .

Q & A

Q. Critical Conditions :

  • Temperature : Reactions often proceed at 0–25°C to avoid side reactions (e.g., epimerization or decomposition) .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in substitution reactions, while DCM is preferred for Boc protection .
  • pH Control : Basic conditions (e.g., NaHCO₃) stabilize intermediates during deprotection steps .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the Boc group appears as a singlet at ~1.4 ppm (¹H) and 28 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₀H₂₀N₂O₃ = 217.1548) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H/O-H stretches) confirm functional groups .

Q. Purity Assessment :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .
  • Melting Point : Sharp melting points (e.g., 120–122°C) indicate crystallinity and purity .

How can the amino and hydroxyl groups in this compound be selectively functionalized for drug discovery applications?

Q. Advanced Functionalization Strategies

  • Amino Group :
    • Acylation : React with acyl chlorides (e.g., acetyl chloride) in DCM using triethylamine as a base .
    • Suzuki Coupling : Introduce aryl groups via Pd-catalyzed cross-coupling with boronic acids .
  • Hydroxyl Group :
    • Esterification : Use carboxylic acids with DCC/DMAP catalysis .
    • Silylation : Protect with tert-butyldimethylsilyl (TBS) chloride to enable subsequent reactions at the amino group .

Q. Selectivity Tips :

  • Protection Hierarchy : Boc groups are stable under mild acidic conditions, allowing selective deprotection of silyl ethers .
  • Orthogonal Reactivity : Utilize Mitsunobu reactions for hydroxyl group inversion while preserving the amino group .

What methodologies are employed to control stereochemistry during the synthesis of this compound?

Q. Advanced Stereochemical Control

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity during pyrrolidine ring formation .
  • Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen hydroxylation to set stereocenters .
  • Resolution : Diastereomeric salts (e.g., with tartaric acid) separate enantiomers after synthesis .

Case Study :
In , tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate was synthesized via LiOH-mediated hydrolysis, achieving >90% enantiomeric excess (ee) confirmed by chiral HPLC .

What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?

Q. Advanced Biological Screening

  • Enzyme Inhibition : Test against proteases (e.g., MMP-9) or kinases (e.g., JAK2) using fluorescence-based assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects .

Q. Data Interpretation :

  • Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity).
  • Use molecular docking (e.g., AutoDock Vina) to correlate activity with structural features .

What are the recommended storage conditions to ensure the stability of this compound?

Q. Basic Stability Protocols

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation of the hydroxyl group .
  • Light Protection : Amber vials prevent photolytic decomposition of the pyrrolidine ring .

Q. Stability Testing :

  • Monitor purity via HPLC every 6 months. Degradation products (e.g., free pyrrolidine) appear as new peaks at shorter retention times .

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